molecular formula C19H12Cl2FNO2S B15185418 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid CAS No. 116759-05-8

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid

Cat. No.: B15185418
CAS No.: 116759-05-8
M. Wt: 408.3 g/mol
InChI Key: LWOQEJGWXMLTID-KRXBUXKQSA-N
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Description

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thiazole ring, which is known for its biological activity, and is substituted with dichlorophenyl and fluorophenyl groups, enhancing its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorophenyl and fluorophenyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and solubility.

    Reduction: This process can remove oxygen or add hydrogen, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve specific solvents, controlled temperatures, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The pathways involved can vary depending on the specific application, but often include modulation of signal transduction pathways and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-chlorophenyl)-5-thiazoleacetic acid
  • 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-bromophenyl)-5-thiazoleacetic acid
  • 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-methylphenyl)-5-thiazoleacetic acid

Uniqueness

The uniqueness of 2-(2-(3,4-Dichlorophenyl)ethenyl)-4-(4-fluorophenyl)-5-thiazoleacetic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dichlorophenyl and fluorophenyl groups enhances its reactivity and stability, making it a valuable compound for various applications.

Properties

CAS No.

116759-05-8

Molecular Formula

C19H12Cl2FNO2S

Molecular Weight

408.3 g/mol

IUPAC Name

2-[2-[(E)-2-(3,4-dichlorophenyl)ethenyl]-4-(4-fluorophenyl)-1,3-thiazol-5-yl]acetic acid

InChI

InChI=1S/C19H12Cl2FNO2S/c20-14-7-1-11(9-15(14)21)2-8-17-23-19(16(26-17)10-18(24)25)12-3-5-13(22)6-4-12/h1-9H,10H2,(H,24,25)/b8-2+

InChI Key

LWOQEJGWXMLTID-KRXBUXKQSA-N

Isomeric SMILES

C1=CC(=CC=C1C2=C(SC(=N2)/C=C/C3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=C(SC(=N2)C=CC3=CC(=C(C=C3)Cl)Cl)CC(=O)O)F

Origin of Product

United States

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